Cas no 2649016-28-2 (4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole)

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole 化学的及び物理的性質
名前と識別子
-
- 4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole
- 2649016-28-2
- EN300-1783897
-
- インチ: 1S/C6H7N3OS/c1-6(2,7-4-10)5-3-11-9-8-5/h3H,1-2H3
- InChIKey: ZMJZMFYGEHEVBW-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(C)(C)N=C=O)N=N1
計算された属性
- せいみつぶんしりょう: 169.03098303g/mol
- どういたいしつりょう: 169.03098303g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783897-1.0g |
4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |
2649016-28-2 | 1g |
$1299.0 | 2023-06-02 | ||
Enamine | EN300-1783897-10.0g |
4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |
2649016-28-2 | 10g |
$5590.0 | 2023-06-02 | ||
Enamine | EN300-1783897-5.0g |
4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |
2649016-28-2 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1783897-2.5g |
4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |
2649016-28-2 | 2.5g |
$2548.0 | 2023-09-19 | ||
Enamine | EN300-1783897-10g |
4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |
2649016-28-2 | 10g |
$5590.0 | 2023-09-19 | ||
Enamine | EN300-1783897-0.05g |
4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |
2649016-28-2 | 0.05g |
$1091.0 | 2023-09-19 | ||
Enamine | EN300-1783897-5g |
4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |
2649016-28-2 | 5g |
$3770.0 | 2023-09-19 | ||
Enamine | EN300-1783897-0.5g |
4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |
2649016-28-2 | 0.5g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1783897-0.25g |
4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |
2649016-28-2 | 0.25g |
$1196.0 | 2023-09-19 | ||
Enamine | EN300-1783897-0.1g |
4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |
2649016-28-2 | 0.1g |
$1144.0 | 2023-09-19 |
4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazoleに関する追加情報
Professional Introduction to Compound with CAS No. 2649016-28-2 and Product Name: 4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole
The compound identified by the CAS number 2649016-28-2 and the product name 4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound, featuring a thiadiazole core linked to an isocyanate functional group, has garnered considerable attention due to its unique structural and chemical properties. The thiadiazole moiety is well-known for its broad spectrum of biological activities, while the isocyanate group introduces reactivity that makes this compound a valuable intermediate in synthetic chemistry.
Recent studies have highlighted the potential of 4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole as a versatile building block in drug discovery and material science. The isocyanate functionality allows for facile polymerization reactions, leading to the development of novel polyurethane-based materials with enhanced mechanical and thermal properties. These materials are being explored for applications in coatings, adhesives, and even advanced biomedical devices.
In the pharmaceutical domain, the combination of the thiadiazole ring and the isocyanate group has opened up new avenues for designing bioactive molecules. Thiadiazoles are known for their antimicrobial, antiviral, and anti-inflammatory properties, making them attractive scaffolds for drug development. The isocyanate group further extends this potential by enabling post-synthetic modifications through reactions such as urethane formation or amidation, which can fine-tune the pharmacological profile of derivatives.
One particularly intriguing application of 4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole is in the synthesis of protease inhibitors. Proteases play a crucial role in various physiological processes and are often targeted in therapeutic interventions. The thiadiazole core can be designed to interact with specific protease active sites, while the isocyanate group provides a handle for covalent binding or further derivatization to enhance binding affinity and selectivity. Preliminary computational studies suggest that derivatives of this compound may exhibit promising activity against enzymes implicated in neurological disorders.
The synthesis of 4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of the thiadiazole precursor through cyclocondensation reactions between appropriate diketones and thioamides. Subsequent functionalization introduces the isocyanate group via reactions such as phosgene substitution or catalytic hydrogenation of nitro groups. These synthetic routes are optimized for high yield and purity, ensuring that researchers can reliably obtain sufficient quantities of the compound for further studies.
From a mechanistic standpoint, the reactivity of the isocyanate group in 4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole offers fascinating opportunities for studying reaction mechanisms in organic chemistry. Isocyanates are known for their ability to undergo a wide range of reactions, including nucleophilic addition, cycloadditions, and polymerization. Understanding these reactions not only advances our fundamental knowledge but also aids in designing more efficient synthetic strategies for complex molecules.
The potential applications of this compound extend beyond pharmaceuticals into agrochemicals and specialty chemicals. For instance, derivatives of 4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole could be developed as novel herbicides or fungicides by leveraging their interaction with biological targets in plants pathogens. Additionally, their incorporation into advanced polymers may lead to materials with improved durability and functionality under extreme conditions.
As research continues to uncover new applications for 4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole, it is essential to consider sustainable synthetic methodologies. Green chemistry principles are increasingly being applied to minimize waste and reduce hazardous byproducts during production. Techniques such as catalytic processes and solvent-free reactions are being explored to make the synthesis more environmentally friendly while maintaining high efficiency.
In conclusion,4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole (CAS No. 2649016-28-2) stands as a remarkable example of how structural innovation can lead to multifunctional compounds with broad applications. Its unique combination of a bioactive thiadiazole core and a reactive isocyanate group makes it an invaluable tool for researchers in academia and industry alike. As we continue to explore its potential through both experimental synthesis and computational modeling,this compound promises to contribute significantly to advancements across multiple scientific disciplines.
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